molecular formula C12H15N5O2 B7064174 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine

Cat. No.: B7064174
M. Wt: 261.28 g/mol
InChI Key: ZEPCMXDIVRUEJX-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine moieties

Properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-4-5-13-12(11(7)17(18)19)14-6-10-8(2)15-16-9(10)3/h4-5H,6H2,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPCMXDIVRUEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NCC2=C(NN=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures. For instance, one method involves heating the reactants at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The nitro group on the pyridine ring can be a site for nucleophilic attack.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Electrophilic substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Electrophilic substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

    Nucleophilic substitution: Products include substituted pyrazole derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Electrophilic substitution: Products include halogenated or nitrated pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The pyrazole and pyridine moieties can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine is unique due to the combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in various fields.

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